4alpha-Phorbol 12,13-didecanoate
Overview
Description
4alpha-Phorbol 12,13-didecanoate is a phorbol ester . It is a transient receptor potential vanilloid 4 (TRPV4) agonist . It promotes extracellular calcium influx into the cells .
Molecular Structure Analysis
The molecular formula of 4alpha-Phorbol 12,13-didecanoate is C40H64O8 . The molecular weight is 672.93 .Chemical Reactions Analysis
4alpha-Phorbol 12,13-didecanoate has been used to study its effects on Madin-Darby canine kidney (MDCK) cells and its effects on Ca 2+ influx in mice fallopian tubal cells .Physical And Chemical Properties Analysis
4alpha-Phorbol 12,13-didecanoate is a solid substance . It is soluble in DMSO, ethanol, and methanol .Scientific Research Applications
Understanding Protein Kinase C Activation
- Protein Kinase C (PKC) Activation : 4alpha-Phorbol 12,13-didecanoate is instrumental in studying the activation mechanisms of Protein Kinase C. Unlike its counterpart 12-O-tetradecanoylphorbol-13-acetate (TPA), which activates PKC, 4alpha-Phorbol 12,13-didecanoate does not mimic this effect, providing a control in experiments exploring PKC activation and its physiological consequences (Taylor et al., 2000).
Effects on Cell Growth and Adhesion
- Altered Growth in Human Cells : 4alpha-Phorbol 12,13-didecanoate has been shown to significantly alter growth properties in normal human skin cells. Unlike other phorbol esters, which promote cell growth and anchorage-independent growth, 4alpha-Phorbol 12,13-didecanoate does not elicit similar responses, making it a valuable comparison in cell growth studies (Trewyn & Gatz, 1984).
- Adhesion to Human Endothelial Cell Monolayers : Phorbol esters like 4alpha-Phorbol 12,13-didecanoate enhance adhesion in T lymphocytes to endothelial cells. This ester’s inactive nature in promoting biological effects allows for a clearer understanding of T cell adhesion mechanisms after activation (Haskard et al., 1986).
Insights into Tumor Promoting Activity
- Tumor Promoting Activity : Its usage in tumor research is significant due to its non-tumor promoting nature. Comparisons with tumor-promoting phorbol esters provide insights into the specific mechanisms and molecular pathways of tumor promotion. This was illustrated in studies that linked tumor-promoting ability with cellular processes like DNA, RNA, and protein synthesis (Baird et al., 1971).
Role in Nervous System Research
- Influence on Neural Crest Cells : In studies involving neural crest cells, 4alpha-Phorbol 12,13-didecanoate did not impact their development, unlike tumor-promoting phorbol esters. This lack of effect is useful in understanding the specific pathways affected by tumor promoters in neural development (Sieber-Blum & Sieber, 1981).
Impact on Calcium Channels and Ion Transport
- Modulating TRPV4 Ion Channels : The compound is utilized in research to understand the modulation of transient receptor potential vanilloid 4 (TRPV4) channels. Its specific binding and structural features provide insights into the activation mechanisms of these ion channels (Klausen et al., 2009).
Safety And Hazards
4alpha-Phorbol 12,13-didecanoate is classified as a Dangerous Good for transport and may be subject to additional shipping charges . It is fatal if swallowed, in contact with skin, or if inhaled . It may cause allergy or asthma symptoms or breathing difficulties if inhaled . It is suspected of causing cancer .
Future Directions
properties
IUPAC Name |
[(1S,2S,6S,10S,11R,13S,14R,15R)-13-decanoyloxy-1,6-dihydroxy-8-(hydroxymethyl)-4,12,12,15-tetramethyl-5-oxo-14-tetracyclo[8.5.0.02,6.011,13]pentadeca-3,8-dienyl] decanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H64O8/c1-7-9-11-13-15-17-19-21-32(42)47-36-28(4)39(46)30(24-29(26-41)25-38(45)31(39)23-27(3)35(38)44)34-37(5,6)40(34,36)48-33(43)22-20-18-16-14-12-10-8-2/h23-24,28,30-31,34,36,41,45-46H,7-22,25-26H2,1-6H3/t28-,30+,31-,34-,36-,38+,39-,40-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGOSGFYDFDYMCW-OEFRVDPMSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCC(=O)OC1C(C2(C(C=C(CC3(C2C=C(C3=O)C)O)CO)C4C1(C4(C)C)OC(=O)CCCCCCCCC)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCC(=O)O[C@@H]1[C@H]([C@]2([C@@H](C=C(C[C@@]3([C@H]2C=C(C3=O)C)O)CO)[C@H]4[C@@]1(C4(C)C)OC(=O)CCCCCCCCC)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H64O8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901098483 | |
Record name | 1,1′-[(1aR,1bS,4aS,7aS,7bS,8R,9R,9aS)-1,1a,1b,4,4a,5,7a,7b,8,9-Decahydro-4a,7b-dihydroxy-3-(hydroxymethyl)-1,1,6,8-tetramethyl-5-oxo-9aH-cyclopropa[3,4]benz[1,2-e]azulene-9,9a-diyl] didecanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901098483 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
672.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4alpha-Phorbol 12,13-didecanoate | |
CAS RN |
27536-56-7 | |
Record name | 1,1′-[(1aR,1bS,4aS,7aS,7bS,8R,9R,9aS)-1,1a,1b,4,4a,5,7a,7b,8,9-Decahydro-4a,7b-dihydroxy-3-(hydroxymethyl)-1,1,6,8-tetramethyl-5-oxo-9aH-cyclopropa[3,4]benz[1,2-e]azulene-9,9a-diyl] didecanoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=27536-56-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4alpha-Phorbol-12,13-didecanoate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027536567 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,1′-[(1aR,1bS,4aS,7aS,7bS,8R,9R,9aS)-1,1a,1b,4,4a,5,7a,7b,8,9-Decahydro-4a,7b-dihydroxy-3-(hydroxymethyl)-1,1,6,8-tetramethyl-5-oxo-9aH-cyclopropa[3,4]benz[1,2-e]azulene-9,9a-diyl] didecanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901098483 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-alpha-Phorbol 12,13-Didecanoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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